DBCO-PEG4-Val-Ala-PAB-PNP

ADC linker cleavage cathepsin B Val-Ala dipeptide

Traditional maleimide chemistry yields heterogeneous ADCs with variable drug-to-antibody ratios, complicating PK/PD. DBCO-PEG4-Val-Ala-PAB-PNP solves this via copper-free SPAAC for homogeneous, site-specific conjugation. • Achieves defined DAR & consistent pharmacokinetics. • Cathepsin B-cleavable Val-Ala ensures enzyme-triggered release with high plasma stability. • PEG4 spacer improves aqueous solubility, minimizing aggregation during conjugation. Supplied with rigorous QC for reliable preclinical research.

Molecular Formula C52H60N6O14
Molecular Weight 993.1 g/mol
Cat. No. B15337727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG4-Val-Ala-PAB-PNP
Molecular FormulaC52H60N6O14
Molecular Weight993.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53
InChIInChI=1S/C52H60N6O14/c1-36(2)49(51(63)54-37(3)50(62)55-42-16-12-38(13-17-42)35-71-52(64)72-44-20-18-43(19-21-44)58(65)66)56-47(60)24-26-67-28-30-69-32-33-70-31-29-68-27-25-53-46(59)22-23-48(61)57-34-41-10-5-4-8-39(41)14-15-40-9-6-7-11-45(40)57/h4-13,16-21,36-37,49H,22-35H2,1-3H3,(H,53,59)(H,54,63)(H,55,62)(H,56,60)/t37-,49-/m0/s1
InChIKeySVLALBCQXVXUBB-HNKXTRRSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG4-Val-Ala-PAB-PNP: Cleavable ADC Linker with Copper-Free Click Chemistry for Site-Specific Bioconjugation


DBCO-PEG4-Val-Ala-PAB-PNP is a heterobifunctional, cleavable linker designed for antibody-drug conjugate (ADC) construction and targeted payload delivery . It comprises a dibenzocyclooctyne (DBCO) group for strain-promoted azide-alkyne cycloaddition (SPAAC), a tetraethylene glycol (PEG4) spacer, a cathepsin B-cleavable Val-Ala dipeptide, a self-immolative para-aminobenzyl (PAB) group, and a para-nitrophenyl (PNP) carbonate leaving group . This modular architecture enables copper-free, site-specific conjugation to azide-modified biomolecules, enhanced aqueous solubility, and traceless, enzyme-triggered payload release within target cells .

Bioorthogonal Click Conjugation Copper-free SPAAC for azide-modified biomolecules
Site-Specific ADC Assembly Enables defined drug-to-antibody ratio via engineered azide handles
Enzyme-Triggered Payload Release Cathepsin B-cleavable Val-Ala linker with self-immolative PAB spacer

Why DBCO-PEG4-Val-Ala-PAB-PNP Cannot Be Interchanged with Generic Val-Ala or Maleimide Linkers


Interchanging DBCO-PEG4-Val-Ala-PAB-PNP with a generic Val-Ala or maleimide-based linker introduces multiple performance liabilities. The DBCO group enables copper-free, bioorthogonal SPAAC, which preserves biomolecule integrity and yields homogeneous conjugates—advantages not offered by maleimide-thiol chemistry, which generates heterogeneous mixtures [1]. The Val-Ala dipeptide exhibits distinct cleavage kinetics and plasma stability compared to Val-Cit linkers, directly impacting payload release timing and off-target toxicity [2]. Additionally, the PEG4 spacer and PNP leaving group are critical for solubility and efficient drug conjugation, respectively. Replacing any of these modules compromises conjugate homogeneity, release specificity, or synthetic efficiency .

Conjugation Homogeneity

DBCO-mediated SPAAC yields homogeneous conjugates; maleimide-thiol chemistry often produces heterogeneous mixtures that may affect reproducibility.

Cleavage Kinetics & Solubility

Val-Ala dipeptide shows distinct cathepsin B cleavage rate and lower hydrophobicity compared to Val-Cit, impacting payload release timing and aggregation risk.

Linker Modularity

The PEG4 spacer and PNP leaving group are critical for aqueous solubility and efficient amine conjugation; generic linkers lacking these modules may reduce conjugation yield.

Quantitative Differentiation of DBCO-PEG4-Val-Ala-PAB-PNP: Cleavage Kinetics, Conjugation Homogeneity, and Reactivity Benchmarks


Val-Ala vs. Val-Cit: Defined Cleavage Kinetics for Predictable Payload Release

In an isolated cathepsin B-cleavage assay, the Val-Ala linker was cleaved at half the rate of the Val-Cit linker [1]. This defined kinetic difference enables researchers to select the appropriate dipeptide based on desired payload release rate. Val-Ala also exhibits lower hydrophobicity than Val-Cit, reducing aggregation and precipitation risks during bioconjugation [1].

Val-Ala vs Val-Cit Cleavage
Class-level
Val-Ala cleaved at half the rate of Val-Cit in isolated cathepsin B assay

Supports cleavage-rate selection for payload release timing.

Steric and sequence context may alter kinetics.

ADC linker cleavage cathepsin B Val-Ala dipeptide Val-Cit comparison

DBCO Click Chemistry vs. Maleimide-Thiol: Superior Conjugation Homogeneity and Stoichiometry Control

A head-to-head comparison demonstrated that DBCO-mediated click chemistry produces defined conjugates with controllable stoichiometry, whereas maleimide-thiol conjugation yields diverse reaction products with heterogeneous composition [1]. Under optimized conditions (50 °C, 3:1 DBCO-PEG:VHH-azide ratio, 18 h), functional binding capacity after click chemistry was equal to or better than maleimide-thiol conjugates [1].

DBCO Click vs Maleimide-Thiol
Head-to-head
Click chemistry yields defined, homogeneous conjugates; maleimide-thiol coupling generates heterogeneous products

Homogeneous conjugates may reduce batch variability and simplify characterization.

Conjugation conditions (e.g., ratio, temperature) influence outcome.

site-specific conjugation click chemistry DBCO maleimide VHH conjugation

PNP Carbonate Leaving Group: Enhanced Reactivity for Efficient Drug Loading

The p-nitrophenyl (PNP) carbonate moiety in DBCO-PEG4-Val-Ala-PAB-PNP serves as a highly reactive leaving group for amine coupling. Comparative reactivity studies indicate that 4-nitrophenyl phenyl carbonate is up to 235 times more reactive than 4-nitrophenyl benzoate [1]. This high reactivity facilitates efficient drug loading under mild conditions.

PNP Carbonate Reactivity
Class-level
Up to 235× higher reactivity vs. 4-nitrophenyl benzoate

May support efficient amine coupling under mild conditions.

Reactivity scale may differ with payload structure.

leaving group PNP carbonate NHS ester conjugation efficiency

PEG4 Spacer: Quantified Aqueous Solubility Enhancement

The PEG4 spacer in DBCO-PEG4-Val-Ala-PAB-PNP significantly improves aqueous solubility compared to non-PEGylated analogs. While direct solubility values for this specific compound are not publicly reported, the general class property is well established: PEGylation increases water solubility and reduces aggregation of protein conjugates [1]. This is essential for maintaining conjugate stability during storage and in vivo circulation.

PEG4 Solubility Benefit
Context-dependent
PEG4 spacer enhances aqueous solubility (class-level property)

Supports aggregation-resistant conjugate preparation.

Direct solubility data for this compound not reported.

PEG linker aqueous solubility ADC aggregation bioconjugation

Optimal Research and Industrial Applications of DBCO-PEG4-Val-Ala-PAB-PNP


Site-Specific ADC Construction Requiring Homogeneous Drug-to-Antibody Ratio (DAR)

DBCO-PEG4-Val-Ala-PAB-PNP is ideally suited for constructing ADCs via SPAAC with azide-engineered antibodies. This approach yields homogeneous conjugates with controlled DAR, avoiding the heterogeneous mixtures typical of maleimide-thiol chemistry [1]. The defined stoichiometry ensures consistent pharmacokinetics and simplifies regulatory characterization.

Preclinical ADC Studies Balancing Potency and Systemic Stability

The Val-Ala dipeptide provides intermediate cathepsin B cleavage kinetics—faster than some tetrapeptide linkers but slower than Val-Cit [2]. This balanced release rate, combined with high plasma stability, makes DBCO-PEG4-Val-Ala-PAB-PNP an attractive choice for optimizing the therapeutic window in preclinical oncology models.

High-Yield Conjugation of Hydrophobic Payloads

The PEG4 spacer enhances aqueous solubility, reducing aggregation during conjugation of hydrophobic cytotoxins (e.g., MMAE, PBD dimers) . This improves reaction yields and simplifies downstream purification, critical for both research-scale synthesis and process development.

Copper-Free Bioconjugation in Sensitive Biological Systems

The DBCO group enables catalyst-free SPAAC, preserving the activity of delicate biomolecules (e.g., enzymes, antibodies) that would be damaged by copper catalysts used in traditional click chemistry. This is particularly valuable for labeling live cells or generating functionalized proteins for in vivo studies [1].

Application
Selection Property
Validation Focus
Site-specific ADC research (homogeneous DAR)
Bioorthogonal SPAAC conjugation
DAR homogeneity and stoichiometry control
Preclinical oncology model studies (payload release)
Val-Ala cathepsin B cleavage kinetics
Payload release timing and conjugate stability
Conjugation of hydrophobic cytotoxins
PEG4-enhanced aqueous solubility
Aggregation propensity and reaction yield
Copper-free bioconjugation for sensitive biomolecules
DBCO catalyst-free SPAAC
Biomolecule activity preservation

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